molecular formula C24H24N2O5S B2592585 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide CAS No. 921899-27-6

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide

Cat. No. B2592585
M. Wt: 452.53
InChI Key: VXSYPPFEYFZNFZ-UHFFFAOYSA-N
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Description

“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide” is a compound that falls under the category of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives . These compounds are known to be selective inhibitors of the Dopamine D2 receptor .


Synthesis Analysis

The synthesis of these compounds involves variables R1-R4, n, and L as defined in the patent . The patent also provides methods of synthesizing compounds of this formula .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The exact structure would depend on the values of the variables in the formula .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. As a selective inhibitor of the Dopamine D2 receptor, it likely interacts with this receptor in the body .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some properties, such as molecular weight, can be calculated based on the formula .

Scientific Research Applications

Catalytic and Synthesis Applications

  • Catalytic Enantioselective Reactions:

    • The compound has been used in catalytic enantioselective aza-Reformatsky reactions with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. These reactions achieve excellent yields and high enantioselectivities, highlighting the compound's significance in stereoselective synthesis (Munck et al., 2017).
  • Asymmetric Alkynylation:

    • The compound has been utilized in asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines, combining chiral phosphoric acid and Ag(I) catalysts. This has opened up facile methods to synthesize optically active derivatives with significant enantioselectivity, showcasing its potential in the synthesis of complex molecular structures (Ren et al., 2014).
  • Enantioselective Addition:

    • It has been involved in the enantioselective addition of Et2Zn to seven-membered cyclic imines, marking the first example of such a reaction. This process has successfully produced chiral derivatives, indicating the compound's utility in enantioselective catalysis (Munck et al., 2017).

Pharmaceutical and Biological Research

  • Carbonic Anhydrase Inhibitors:

    • A novel class of [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of human carbonic anhydrases, was synthesized using the compound. This highlights its role in the development of new therapeutic agents (Sapegin et al., 2018).
  • Antimicrobial and Antiproliferative Agents:

    • N-ethyl-N-methylbenzenesulfonamide derivatives of the compound have shown significant antimicrobial and antiproliferative activities. This points to its potential in developing new treatments for infections and cancer (Abd El-Gilil, 2019).
  • Asymmetric Transfer Hydrogenation:

    • The compound has been a subject in the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds, achieving high conversion and enantioselectivity. This process is significant for the environmentally benign synthesis of biologically active compounds (More & Bhanage, 2017).
  • Fungicidal Activity:

    • Novel antifungals based on the compound have been synthesized and demonstrated moderate to high activities against several phytopathogenic fungi. This underscores its potential utility in crop protection and fungicide development (Yang et al., 2017).

Future Directions

The future directions for research on this compound could include further investigation into its effects on various central nervous system disorders, as well as exploration of its potential uses in other medical conditions .

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-5-16-7-10-22(30-4)23(13-16)32(28,29)25-17-8-11-20-18(14-17)24(27)26(3)19-12-15(2)6-9-21(19)31-20/h6-14,25H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSYPPFEYFZNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide

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